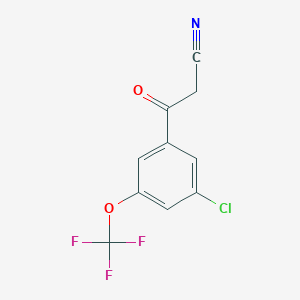
3-Chloro-5-(trifluoromethoxy)benzoylacetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5-(trifluoromethoxy)benzoylacetonitrile is a chemical compound with the molecular formula C10H5ClF3NO2 and a molecular weight of 263.60 g/mol . It is known for its unique structure, which includes a trifluoromethoxy group, a chloro group, and a benzoylacetonitrile moiety. This compound is used in various scientific research applications due to its distinct chemical properties.
Métodos De Preparación
The synthesis of 3-Chloro-5-(trifluoromethoxy)benzoylacetonitrile typically involves multiple steps. One common method includes the reaction of 3-chloro-5-(trifluoromethoxy)benzaldehyde with acetonitrile in the presence of a base, such as sodium hydride or potassium carbonate, under controlled temperature conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
3-Chloro-5-(trifluoromethoxy)benzoylacetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Aplicaciones Científicas De Investigación
3-Chloro-5-(trifluoromethoxy)benzoylacetonitrile is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in the development of new materials.
Biology: This compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-Chloro-5-(trifluoromethoxy)benzoylacetonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances its lipophilicity, allowing it to penetrate cellular membranes more effectively. It may inhibit certain enzymes or interact with receptors, leading to changes in cellular functions. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
3-Chloro-5-(trifluoromethoxy)benzoylacetonitrile can be compared with similar compounds such as:
3-Chloro-5-(trifluoromethoxy)benzonitrile: This compound lacks the acetonitrile moiety, making it less versatile in certain chemical reactions.
3-Chloro-5-(trifluoromethoxy)benzaldehyde: This compound has an aldehyde group instead of the acetonitrile group, leading to different reactivity and applications.
3-Chloro-5-(trifluoromethoxy)benzoic acid:
Propiedades
Fórmula molecular |
C10H5ClF3NO2 |
|---|---|
Peso molecular |
263.60 g/mol |
Nombre IUPAC |
3-[3-chloro-5-(trifluoromethoxy)phenyl]-3-oxopropanenitrile |
InChI |
InChI=1S/C10H5ClF3NO2/c11-7-3-6(9(16)1-2-15)4-8(5-7)17-10(12,13)14/h3-5H,1H2 |
Clave InChI |
NBGQJHRBRSVANS-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1OC(F)(F)F)Cl)C(=O)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


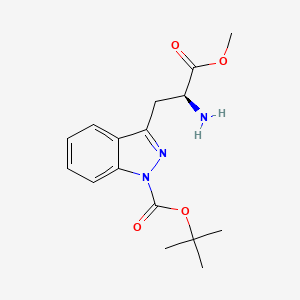
![(3-Methyl-1-bicyclo[1.1.1]pentanyl)hydrazine](/img/structure/B12844751.png)
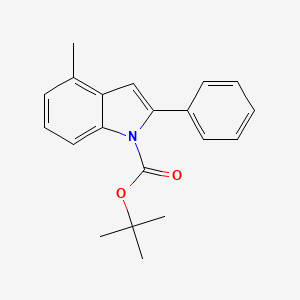
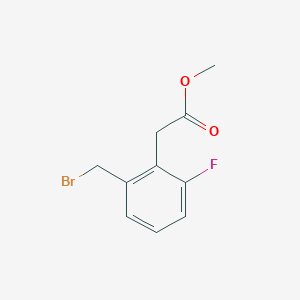
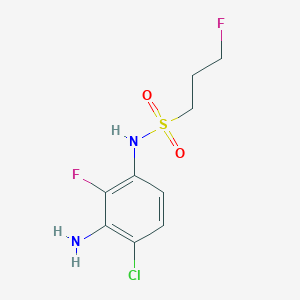
![4-Hepten-3-one, 2-[(2S,5R)-5-ethenyltetrahydro-5-methyl-2-furanyl]-6-hydroxy-6-methyl-, (2R,4E)-](/img/structure/B12844782.png)
![2-[2-{2-(Dimethylamino)-3-[2-(1,3,3-Trimethyl-1,3-Dihydro-2H-Indol-2-Ylidene)Ethylidene]-1-Cyclohexen-1-Yl}Vinyl]-1,3,3-Trimethyl-3H-Indolium Tetrafluoroborate](/img/structure/B12844783.png)
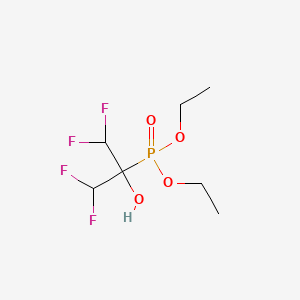
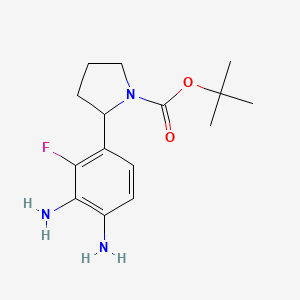
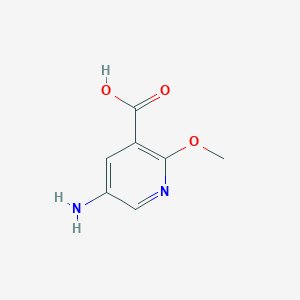
![4'-Tert-butyl-3-fluoro[1,1'-biphenyl]-4-amine](/img/structure/B12844817.png)
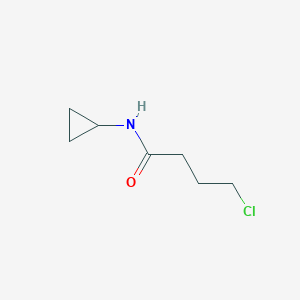
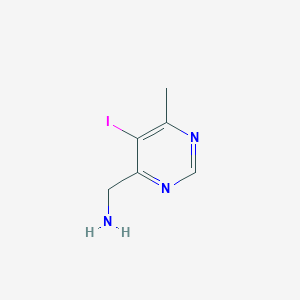
![(3AR,6R,6aR)-6-(((tert-butyldimethylsilyl)oxy)methyl)-2,2,3a-trimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B12844830.png)
